molecular formula C25H25N3O2S B298956 (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

Cat. No. B298956
M. Wt: 431.6 g/mol
InChI Key: HHSWCDIMZGCQOS-YOIRLTMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one, also known as compound A, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammatory signaling pathways such as NF-κB and MAPK are also thought to be modulated by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A are thought to involve the scavenging of free radicals and the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects, including the modulation of signaling pathways, the inhibition of cell proliferation, and the reduction of inflammation and oxidative stress. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to induce apoptosis and inhibit cell proliferation, leading to reduced tumor growth. Inflammatory cytokines such as TNF-α and IL-6 have been found to be reduced by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A have been found to reduce oxidative damage and improve cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A in lab experiments is its diverse range of biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

For the study of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A include investigating its potential therapeutic applications in neurodegenerative disorders and optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A involves the reaction of cyclohexyl isothiocyanate with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with indole-3-carboxaldehyde to obtain the final product. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The purity of the (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Compound A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Oxidative stress is also implicated in many diseases, including neurodegenerative disorders and cardiovascular disease. Compound A has been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage.

properties

Product Name

(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S/c1-30-20-13-11-18(12-14-20)27-25-28(19-7-3-2-4-8-19)24(29)23(31-25)15-17-16-26-22-10-6-5-9-21(17)22/h5-6,9-16,19,26H,2-4,7-8H2,1H3/b23-15-,27-25?

InChI Key

HHSWCDIMZGCQOS-YOIRLTMBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CNC4=CC=CC=C43)/S2)C5CCCCC5

SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5

Origin of Product

United States

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